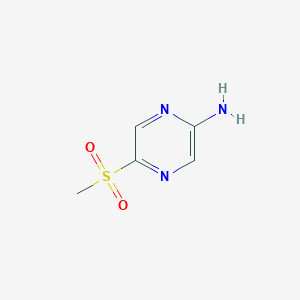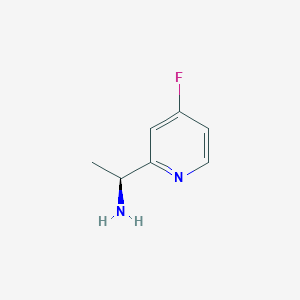
1-(3-(Diethylamino)-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Diethylamino)-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride is an organic compound with a unique structure that includes a cyclopropane ring, a sulfonyl chloride group, and a diethylamino group
Méthodes De Préparation
The synthesis of 1-(3-(Diethylamino)-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps. One common route includes the reaction of cyclopropane-1-sulfonyl chloride with 3-(diethylamino)-2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
1-(3-(Diethylamino)-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-(Diethylamino)-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl chloride derivatives have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials due to its reactivity and functional groups.
Mécanisme D'action
The mechanism of action of 1-(3-(Diethylamino)-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The diethylamino group may also interact with biological membranes, affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(3-(Diethylamino)-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride include:
1-(Chloromethyl)cyclopropane-1-sulfonyl chloride: This compound has a similar cyclopropane and sulfonyl chloride structure but lacks the diethylamino group.
1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride: This compound includes a difluoromethyl group instead of the diethylamino group, leading to different reactivity and applications.
1-(1,1-Dihydroxypropyl)cyclopropane-1-sulfonyl chloride: This compound has a dihydroxypropyl group, which affects its solubility and reactivity compared to the diethylamino derivative.
Propriétés
Formule moléculaire |
C10H20ClNO3S |
|---|---|
Poids moléculaire |
269.79 g/mol |
Nom IUPAC |
1-[3-(diethylamino)-2-hydroxypropyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H20ClNO3S/c1-3-12(4-2)8-9(13)7-10(5-6-10)16(11,14)15/h9,13H,3-8H2,1-2H3 |
Clé InChI |
ADXHCFYEIPQMSH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(CC1(CC1)S(=O)(=O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13525009.png)
![(3R)-3-[(4-chlorophenoxy)methyl]morpholinehydrochloride](/img/structure/B13525013.png)
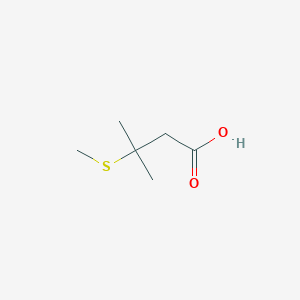
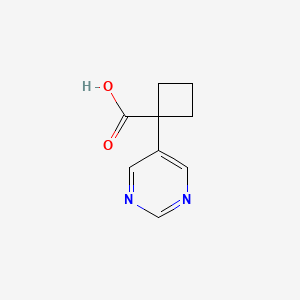
![2-[2-(Methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13525039.png)
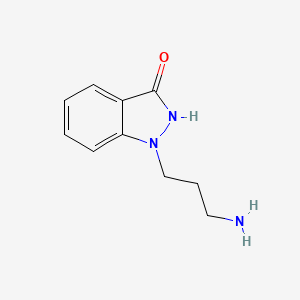
![rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine](/img/structure/B13525045.png)
![1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13525050.png)
